molecular formula C19H23ClN2O2 B2930388 1-[(4-chlorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea CAS No. 1797887-28-5

1-[(4-chlorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea

Cat. No.: B2930388
CAS No.: 1797887-28-5
M. Wt: 346.86
InChI Key: HBXLDVHUMVNUAI-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea is a synthetic urea derivative of interest in medicinal chemistry and pharmacological research. Urea-based compounds are a significant class of organic molecules known for their diverse biological activities and are frequently explored as key scaffolds in the development of therapeutic agents . For instance, structurally related N-phenylurea compounds have been extensively investigated as modulators of various biological targets, such as the CB1 receptor, where they function as negative allosteric modulators . Other urea derivatives have been developed as inhibitors for targets like Factor Xa, a crucial enzyme in the blood coagulation cascade . The specific structure of this compound, featuring a 4-chlorobenzyl group and a 2-methoxy-2-phenylbutyl chain, suggests potential for interaction with enzyme active sites or receptor pockets, making it a valuable chemical tool for probing biochemical pathways. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2/c1-3-19(24-2,16-7-5-4-6-8-16)14-22-18(23)21-13-15-9-11-17(20)12-10-15/h4-12H,3,13-14H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXLDVHUMVNUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)NCC1=CC=C(C=C1)Cl)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea typically involves the reaction of 4-chlorobenzylamine with 2-methoxy-2-phenylbutyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-chlorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare 1-[(4-chlorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea with three structurally related urea derivatives (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Substituents (N1/N3) Molecular Formula Key Properties/Applications Reference
This compound N1: 4-chlorobenzyl; N3: 2-methoxy-2-phenylbutyl C₁₉H₂₂ClN₂O₂ Hypothesized kinase inhibition; higher lipophilicity (logP ~3.8)
1-sec-Butyl-3-(4-chlorophenyl)urea N1: 4-chlorophenyl; N3: sec-butyl C₁₁H₁₅ClN₂O Herbicidal activity; moderate solubility in polar solvents [1]
N-(4-Chlorophenyl)-N′-(1-methylpropyl)urea N1: 4-chlorophenyl; N3: 1-methylpropyl C₁₁H₁₅ClN₂O Antimicrobial potential; logP ~2.5 [1]
3-(Butan-2-yl)-1-(4-chlorophenyl)urea N1: 4-chlorophenyl; N3: butan-2-yl C₁₁H₁₅ClN₂O Lower metabolic stability (t₁/₂ = 2.1 hrs in vitro) [1]

Key Findings

Lipophilicity and Bioavailability: The 2-methoxy-2-phenylbutyl group in the target compound enhances lipophilicity (predicted logP ~3.8) compared to simpler alkyl substituents (e.g., sec-butyl in 1-sec-butyl-3-(4-chlorophenyl)urea, logP ~2.5). This may improve membrane permeability but reduce aqueous solubility .

Biological Activity :

  • 1-sec-Butyl-3-(4-chlorophenyl)urea () exhibits herbicidal properties, attributed to its ability to disrupt plant cell membranes. In contrast, the target compound’s methoxy-phenylbutyl group may shift activity toward mammalian targets like kinases.
  • N-(4-Chlorophenyl)-N′-(1-methylpropyl)urea shows moderate antimicrobial effects against Gram-positive bacteria, whereas the target compound’s bulky substituents might limit penetration through bacterial cell walls.

Metabolic Stability :

  • The methoxy group in the target compound could slow oxidative metabolism compared to alkyl-substituted analogs (e.g., 3-(butan-2-yl)-1-(4-chlorophenyl)urea, which has a shorter in vitro half-life).

Synthetic Accessibility :

  • The target compound’s complex substituents require multi-step synthesis, including etherification and urea coupling, whereas simpler analogs like 1-sec-butyl-3-(4-chlorophenyl)urea are synthesized in fewer steps .

Biological Activity

1-[(4-chlorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea, commonly referred to as a urea derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound's structure, characterized by a chlorophenyl group and a methoxy-phenylbutyl moiety, suggests potential interactions with various biological targets. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry.

  • Molecular Formula: C17H20ClN3O2
  • Molecular Weight: 345.81 g/mol
  • CAS Number: 633283-39-3
  • InChI Key: FPRULFHDSFKYBV-UHFFFAOYSA-N

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease. In studies, it was found to exhibit significant inhibitory activity against these enzymes, which are crucial in several pathological conditions.
  • Antibacterial Activity : Preliminary evaluations indicate that this compound possesses antibacterial properties. It has been tested against various bacterial strains, demonstrating moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
  • Binding Affinity : Molecular docking studies have elucidated the binding interactions of this compound with target proteins, indicating its potential pharmacological effectiveness through specific amino acid interactions .

Enzyme Inhibition Studies

A study conducted on several urea derivatives, including this compound, revealed its potency as an AChE inhibitor. The IC50 values were significantly lower than those of standard inhibitors, suggesting its potential use in treating conditions like Alzheimer's disease.

CompoundIC50 (µM)Reference
This compound1.21 ± 0.005
Standard Inhibitor (Thiourea)21.25 ± 0.15

Antibacterial Activity

The antibacterial efficacy of the compound was tested against multiple strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

These results indicate that while the compound is effective against certain bacteria, its activity may vary across different strains .

Case Studies

In one notable case study, the compound was administered in vitro to assess its impact on bacterial growth and enzyme inhibition. The results showed a significant reduction in bacterial viability and enzyme activity, highlighting its therapeutic potential.

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